Dibenzyl dicarbonate

Catalog No.
S1520087
CAS No.
31139-36-3
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl dicarbonate

CAS Number

31139-36-3

Product Name

Dibenzyl dicarbonate

IUPAC Name

benzyl phenylmethoxycarbonyl carbonate

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

FHRRJZZGSJXPRQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2

Synonyms

Dicarbonic Acid 1,3-Bis(phenylmethyl) Ester; Dicarbonic Acid Bis(phenylmethyl) Ester; Oxydiformic Acid Dibenzyl Ester; Dibenzyl Pyrocarbonate; Pyrocarbonic Acid Dibenzyl Ester

Canonical SMILES

C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2

The exact mass of the compound Dibenzyl dicarbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dibenzyl dicarbonate (CAS 31139-36-3), also known as dibenzyl pyrocarbonate, is a key reagent used for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto amines. This function is critical in multi-step organic synthesis, particularly in peptide chemistry, to temporarily mask the reactivity of amine groups. As a crystalline solid with a low melting point (29-32 °C), it offers significant handling and stability advantages over alternative Cbz-introduction reagents.

Direct substitution of Dibenzyl dicarbonate with the historically common alternative, Benzyl chloroformate (Cbz-Cl), is often unsuitable for modern, precision-oriented synthesis. Benzyl chloroformate is a corrosive, pungent, and unstable liquid that decomposes in the presence of water, generating hazardous hydrogen chloride (HCl) fumes. This byproduct can lead to unwanted side reactions, degradation of acid-sensitive substrates, and necessitates stoichiometric amounts of base, complicating purification and process control. Dibenzyl dicarbonate avoids these issues by generating only neutral, more benign byproducts (benzyl alcohol and CO2), ensuring greater process compatibility and reproducibility.

Superior Handling and Process Safety Profile vs. Benzyl Chloroformate

Dibenzyl dicarbonate is a crystalline solid at or near room temperature (Melting Point: 29-32 °C), which simplifies weighing, transport, and storage compared to its primary substitute, Benzyl chloroformate. Benzyl chloroformate is a fuming, corrosive liquid with high reactivity and lachrymatory properties, requiring specialized handling protocols to mitigate exposure and degradation. The solid nature of Dibenzyl dicarbonate significantly reduces inhalation risks and improves dosing accuracy in both lab-scale and automated workflows.

Evidence DimensionPhysical State & Handling Characteristics
Target Compound DataCrystalline Solid (MP 29-32 °C)
Comparator Or BaselineBenzyl Chloroformate: Corrosive, fuming, water-sensitive liquid
Quantified DifferenceSolid vs. Liquid phase at standard lab temperatures, eliminating fume/inhalation hazard and simplifying gravimetric measurement.
ConditionsStandard laboratory temperature and pressure.

This directly translates to improved safety, reduced handling losses, enhanced process reproducibility, and lower ancillary costs associated with specialized liquid handling equipment.

Benign Byproduct Profile Prevents Degradation of Acid-Sensitive Substrates

The reaction of Dibenzyl dicarbonate with amines yields the Cbz-protected product, carbon dioxide, and benzyl alcohol—all neutral or weakly acidic byproducts. In contrast, the use of Benzyl chloroformate generates one equivalent of hydrochloric acid (HCl) for every equivalent of amine protected. This corrosive acid byproduct can cause cleavage of other acid-labile protecting groups (e.g., Boc, acetals) or degradation of sensitive functional groups within the substrate, necessitating careful pH control.

Evidence DimensionReaction Byproducts
Target Compound DataCO2 and Benzyl alcohol (neutral)
Comparator Or BaselineBenzyl Chloroformate: Hydrochloric acid (HCl, corrosive)
Quantified DifferenceGeneration of a strong, corrosive acid vs. neutral byproducts.
ConditionsN-protection of primary or secondary amines.

Eliminates the risk of acid-mediated side reactions and simplifies workup procedures, leading to higher purity crude products and better overall process yields, especially with complex molecules.

Enables Orthogonal Synthesis Strategies Not Possible with (Boc)₂O

The Cbz group, introduced by Dibenzyl dicarbonate, is stable to the acidic conditions used to remove the tert-Butoxycarbonyl (Boc) group. Specifically, the Cbz group remains intact in the presence of trifluoroacetic acid (TFA), which is the standard reagent for Boc deprotection. Conversely, the Cbz group is selectively removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), which leaves the Boc group unaffected. This orthogonality is fundamental for complex, multi-step syntheses where differential deprotection of multiple amine sites is required.

Evidence DimensionProtecting Group Cleavage Conditions
Target Compound DataCbz group is cleaved by catalytic hydrogenolysis; stable to strong acid (e.g., TFA).
Comparator Or BaselineDi-tert-butyl dicarbonate ((Boc)₂O): Boc group is cleaved by strong acid (e.g., TFA); stable to hydrogenolysis.
Quantified DifferenceFundamentally different and non-interfering (orthogonal) deprotection mechanisms.
ConditionsStandard conditions for solid-phase or solution-phase peptide synthesis.

This allows chemists to design more efficient and flexible synthetic routes, making it possible to construct complex molecules that would be difficult or impossible to synthesize if only acid-labile protecting groups were used.

Cbz Protection of Acid-Sensitive Substrates

For syntheses involving molecules with other acid-labile protecting groups such as Boc, t-butyl esters, or acetals, Dibenzyl dicarbonate is the appropriate choice. Its use avoids the generation of HCl byproduct associated with Cbz-Cl, preserving the integrity of these sensitive functionalities.

Orthogonal Protection in Complex Peptide and Medicinal Chemistry Synthesis

In multi-step syntheses requiring multiple, distinct amine deprotection steps, Dibenzyl dicarbonate is used to install the Cbz group, which is orthogonal to the acid-labile Boc group and the base-labile Fmoc group. This enables selective unmasking of specific amine sites without affecting others.

Workflows Requiring High-Purity Reagents and Reproducible Dosing

In process development, automated synthesis, and GMP environments, the solid nature and enhanced stability of Dibenzyl dicarbonate make it preferable to liquid Cbz-Cl. It allows for precise, reproducible gravimetric dosing and minimizes the risk of reagent degradation and associated process deviations.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Dibenzyl dicarbonate

Dates

Last modified: 08-15-2023

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